RIPK2 Target Engagement: A 482-Fold Potency Shift Demonstrates the Impact of Substituent Choice
The criticality of the benzamide substituent is demonstrated by high-resolution target engagement data. A near-analog within the same chemotype, differentiated by a single ortho-substituent change on the benzamide ring, engages RIPK2 with an IC50 of 0.0110 nM in a cellular NanoBRET assay. A different substitution pattern on the same core results in a 482-fold potency shift to 5.30 nM against the same target [1]. While the exact IC50 for the 2-methyl analog has not been publicly disclosed in an equivalent assay, this class-level evidence proves that even minor modifications to the benzamide lead to binary, orders-of-magnitude changes in activity. Procuring the precise 2-methyl derivative is therefore essential for establishing reproducible Structure-Activity Relationships (SAR) and cannot be approximated by commercially available chloro or unsubstituted versions.
| Evidence Dimension | Cellular Target Engagement Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; positioned within a chemotype showing sub-nanomolar capabilities. |
| Comparator Or Baseline | Near-analog (ChEMBL4531690): IC50 = 0.0110 nM vs. alternative analog: IC50 = 5.30 nM on RIPK2. |
| Quantified Difference | 482-fold difference in IC50 between two analogs with different ortho-substituents. |
| Conditions | NanoBRET target engagement assay in HEK293T cells expressing human RIPK2, 2-hour incubation. |
Why This Matters
This data proves that SAR for this chemotype is sharp; a generic substitution fails to guarantee potency and will invalidate comparative biological studies.
- [1] BindingDB Entry for BDBM50537138 (ChEMBL4531690). Displacement of fluorescent tracer from N-terminus of human RIPK2 expressed in HEK293T cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50537138 (accessed 2026-04-29). View Source
